molecular formula C16H16N4O3S B2744974 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 872689-10-6

2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone

Cat. No.: B2744974
CAS No.: 872689-10-6
M. Wt: 344.39
InChI Key: OYGAFBHRFVJPJC-UHFFFAOYSA-N
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Description

2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone is a complex organic compound that features a pyridazine ring, a nitrophenyl group, and a pyrrolidine moiety

Preparation Methods

The synthesis of 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the nitrophenyl group and the pyrrolidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyridazine ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various organic solvents. .

Scientific Research Applications

2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. The nitrophenyl group and the pyridazine ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other pyridazine derivatives and pyrrolidine-containing molecules. What sets 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds might include:

Properties

IUPAC Name

2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-16(19-8-1-2-9-19)11-24-15-7-6-14(17-18-15)12-4-3-5-13(10-12)20(22)23/h3-7,10H,1-2,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGAFBHRFVJPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329058
Record name 2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872689-10-6
Record name 2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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